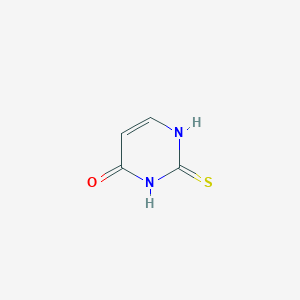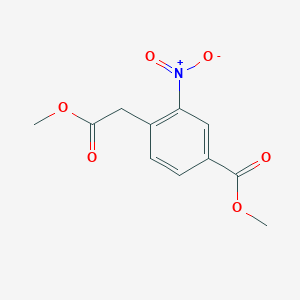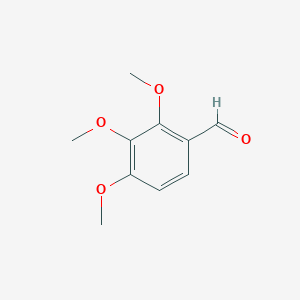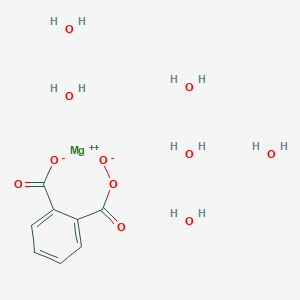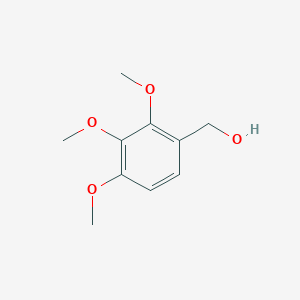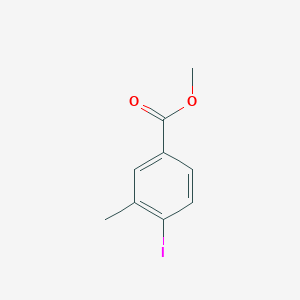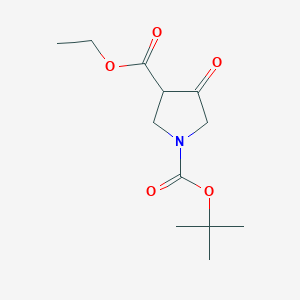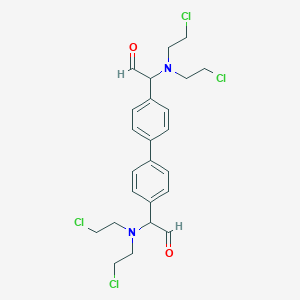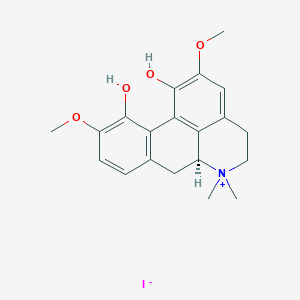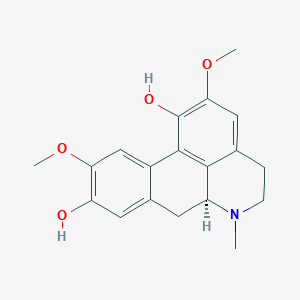
10,11-Dihydrocarbamazepine
Übersicht
Beschreibung
10,11-Dihydrocarbamazepine is used as an internal standard during the simultaneous determination of carbamazepine and its active metabolite in plasma by liquid chromatography . It is also the active metabolite of Oxcarbazepine .
Synthesis Analysis
10,11-Dihydrocarbamazepine is an impurity present in dibenzazepine drug used in the treatment of epilepsy . It is also used as a reference standard for the determination of 10,11-dihydrocarbamazepine in pharmaceutical formulations by liquid chromatography . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
The single-crystal structure of a new dimer-based polymorph of 10,11-dihydrocarbamazepine has been investigated . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis
10,11-Dihydrocarbamazepine is used as an internal standard during the simultaneous determination of carbamazepine and its active metabolite in plasma by liquid chromatography . It is also used in a chemiluminescence method for the determination of carbamazepine . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
10,11-Dihydrocarbamazepine is a solid substance with a melting point of 205-210 °C (lit.) . It is soluble in dichloromethane but insoluble in water . Its empirical formula is C15H14N2O and its molecular weight is 238.28 .Wissenschaftliche Forschungsanwendungen
Electrochemical Degradation of Carbamazepine
10,11-Dihydrocarbamazepine is a by-product in the electrochemical degradation of carbamazepine, a widely used antiepileptic drug . The degradation process uses graphite–PVC as an anode under specific conditions . After 20 minutes of electrolysis time, 10,11-Dihydrocarbamazepine appeared at a maximum concentration of 343 μg/L, which then decreased to 17.2 μg/L after 40 minutes . At the end of the electrochemical treatment, the by-product was completely eliminated .
Quantification of By-products
10,11-Dihydrocarbamazepine, along with 10,11-epoxycarbamazepine, has been analyzed and quantified using liquid chromatography–time of flight/mass spectrometry (LC-TOF/MS) . This method allows for the detection and quantification of these by-products in the degradation process of carbamazepine .
Enhancement of Sensitivity and Detectability
Solid-phase extraction (SPE) is applied as a pre-concentration step for the enhancement of the sensitivity and detectability for both 10,11-Dihydrocarbamazepine and 10,11-epoxycarbamazepine by-products . This method improves the accuracy and precision of the quantification process .
Internal Standard in Liquid Chromatography
10,11-Dihydrocarbamazepine is used as an internal standard during the simultaneous determination of carbamazepine and its active metabolite in plasma by liquid chromatography . This application ensures the reliability and reproducibility of the results .
Chemiluminescence Method for Determination of Carbamazepine
10,11-Dihydrocarbamazepine can be used in the chemiluminescence method for the determination of carbamazepine . This method provides a sensitive and selective means for the detection of carbamazepine .
Wirkmechanismus
Target of Action
10,11-Dihydrocarbamazepine is the active metabolite of Oxcarbazepine . It is primarily targeted at the central nervous system, where it exhibits its anticonvulsant efficacy .
Mode of Action
It is believed to work by inhibiting voltage-sensitive sodium channels, which leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of propagation of synaptic impulses . This inhibition of neuronal firing helps to prevent the rapid, repetitive firing of neurons that leads to seizures.
Biochemical Pathways
10,11-Dihydrocarbamazepine is a metabolite of Oxcarbazepine . Oxcarbazepine is rapidly and almost completely converted to 10,11-Dihydrocarbamazepine in the liver . The main metabolic pathway is catalyzed by cytochrome P450, CYP3A4, and CYP2C8 enzymes .
Pharmacokinetics
Oxcarbazepine is a prodrug that is almost immediately and completely metabolized to 10,11-Dihydrocarbamazepine . The elimination half-life is approximately 2 hours for Oxcarbazepine and 7 to 11 hours for 10,11-Dihydrocarbamazepine . This suggests that 10,11-Dihydrocarbamazepine has a relatively long duration of action, which is beneficial for maintaining therapeutic drug levels.
Result of Action
The result of 10,11-Dihydrocarbamazepine’s action is the reduction of seizure activity. By stabilizing hyper-excited neural membranes and inhibiting repetitive neuronal firing, it helps to prevent the rapid, repetitive firing of neurons that leads to seizures .
Action Environment
The action of 10,11-Dihydrocarbamazepine can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other medications, can affect how 10,11-Dihydrocarbamazepine is metabolized and how effectively it works . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s efficacy and safety .
Safety and Hazards
Eigenschaften
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNLCHMJDSSPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189151 | |
| Record name | 10,11-Dihydrocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydrocarbamazepine | |
CAS RN |
3564-73-6 | |
| Record name | 10,11-Dihydrocarbamazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydrocarbamazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydrocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCARBAMAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



